Technical Monograph: 5-Chloro-1-benzofuran-7-carbonyl Chloride
Technical Monograph: 5-Chloro-1-benzofuran-7-carbonyl Chloride
The following technical guide is structured to serve as an operational monograph for researchers and medicinal chemists. It prioritizes practical utility, synthetic rigor, and application context over generic descriptions.
Strategic Utilization in Medicinal Chemistry & Drug Design
Document Type: Technical Guide / Whitepaper Primary CAS (Parent Acid): 142160-56-1 (5-Chlorobenzofuran-7-carboxylic acid) Target Moiety: 5-Chloro-1-benzofuran-7-carbonyl chloride (Reactive Intermediate)
Part 1: Executive Summary & Strategic Profile
In the landscape of privileged scaffolds, the 5-chloro-1-benzofuran-7-carbonyl moiety represents a critical pharmacophore, distinct from its widely used 2,3-dihydro analog (found in drugs like Prucalopride). While the dihydro- variant offers conformational flexibility, the fully aromatic benzofuran system provides a planar, rigid spacer that is increasingly utilized in PARP1/c-Met dual inhibitors and 5-HT receptor modulators .
This guide addresses the specific challenges of utilizing 5-Chloro-1-benzofuran-7-carbonyl chloride . Due to its high hydrolytic instability, this compound is rarely isolated as a shelf-stable reagent. Instead, it is best generated in situ from its carboxylic acid precursor. This monograph details the protocol for its generation, handling, and subsequent nucleophilic acyl substitution (NAS).
Part 2: Chemical Identity & Technical Specifications[1][2][3]
Researchers must often source the stable carboxylic acid precursor to generate the acyl chloride. Below are the specifications for the precursor and the reactive intermediate.
The Precursor (Stable)
| Property | Specification |
| Chemical Name | 5-Chlorobenzofuran-7-carboxylic acid |
| CAS Number | 142160-56-1 |
| Molecular Formula | C₉H₅ClO₃ |
| Molecular Weight | 196.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 226–228 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
The Reactive Intermediate (The Chloride)
| Property | Specification |
| Chemical Name | 5-Chloro-1-benzofuran-7-carbonyl chloride |
| CAS Number | 247206-84-4 (Rarely listed in commercial catalogs) |
| Reactivity Class | Hard Electrophile (Acyl Halide) |
| Stability | Moisture Sensitive (Hydrolyzes to acid + HCl) |
| Storage | Do not store. Generate fresh for immediate use. |
Part 3: Synthesis & Operational Protocols
Mechanistic Rationale
The conversion of the carboxylic acid to the acid chloride is thermodynamically driven by the formation of a stable leaving group (SO₂ or CO/CO₂). While Thionyl Chloride (SOCl₂) is the standard reagent, Oxalyl Chloride ((COCl)₂) is recommended for this specific benzofuran scaffold.
Why Oxalyl Chloride?
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Milder Conditions: Reactions proceed at 0°C to Room Temperature (RT), preserving the furan ring which can be sensitive to the harsh reflux conditions often required for SOCl₂.
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Catalytic Efficiency: The Vilsmeier-Haack intermediate formed with DMF allows for rapid conversion.
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Byproduct Removal: The byproducts (CO, CO₂, HCl) are gases, simplifying workup to a mere solvent evaporation.
Protocol: In Situ Generation and Coupling
Note: All steps must be performed under an inert atmosphere (N₂ or Ar).
Step 1: Acid Chloride Generation
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Charge: In a dried Round Bottom Flask (RBF), suspend 1.0 eq of 5-Chlorobenzofuran-7-carboxylic acid in anhydrous Dichloromethane (DCM) or Toluene (approx. 10 mL/g).
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Catalyze: Add a catalytic amount of anhydrous DMF (2–3 drops).
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Activate: Cool to 0°C. Dropwise add Oxalyl Chloride (1.2–1.5 eq).
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React: Allow to warm to RT. Stir for 2–3 hours.
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Self-Validation Check: Monitor gas evolution. The reaction is complete when bubbling ceases and the solid acid dissolves into a clear solution.
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Isolate (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.
Step 2: Nucleophilic Coupling (General Amide Synthesis)
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Prepare Nucleophile: In a separate vessel, dissolve the target amine (1.0–1.1 eq) and a non-nucleophilic base (TEA or DIPEA, 2.0–3.0 eq) in DCM.
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Coupling: Cool the amine solution to 0°C. Slowly add the Acid Chloride solution (from Step 1) via syringe/cannula.
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Workup: After 1–2 hours, quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.
Visualization: Synthetic Workflow
The following diagram illustrates the critical pathway from the stable acid to the functionalized amide.
Figure 1: Strategic synthesis workflow for converting the stable acid precursor into the reactive chloride intermediate and final amide product.
Part 4: Medicinal Chemistry Applications[4][5][6][7]
The 5-chloro-1-benzofuran-7-carbonyl moiety is not merely a linker; it is an active contributor to the binding affinity in several therapeutic targets.
PARP1/c-Met Dual Inhibition
Recent studies (2025) have highlighted the benzofuran-7-carboxamide scaffold in the design of dual inhibitors targeting PARP1 and c-Met .
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Mechanism: The planar benzofuran ring mimics the nicotinamide moiety of NAD+, fitting into the PARP1 catalytic pocket, while the 7-position substituent extends to interact with the c-Met kinase domain.
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Significance: This dual action addresses acquired resistance in cancer therapy, specifically where c-Met amplification compromises PARP inhibitor efficacy.[1]
5-HT Receptor Modulation
While the dihydrobenzofuran is famous for 5-HT4 agonism (Prucalopride), the aromatic benzofuran derivatives are explored for 5-HT7 antagonism .
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SAR Insight: The 5-chloro substituent increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration, which is crucial for CNS targets. The 7-carbonyl group serves as a hydrogen bond acceptor, anchoring the molecule in the receptor's orthosteric site.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: SAR logic map detailing how specific structural features of the scaffold translate to biological activity.
Part 5: References
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PubChem. (n.d.).[2][3] 5-Chlorobenzofuran-7-carboxylic acid (CID 53394625). National Library of Medicine. Retrieved February 18, 2026, from [Link]
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Zhu, Q., et al. (2025).[1] Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Kowalewska, M., et al. (2013).[4] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (Contextual reference for benzofuran synthetic methods). Hindawi. Retrieved from [Link]
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Google Patents. (n.d.). Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (CN105294620A). (Reference for the dihydro- analog distinction). Retrieved from
Sources
- 1. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Chlorobenzofuran-5-carbonitrile | C9H4ClNO | CID 74890125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chlorobenzofuran | C8H5ClO | CID 90491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
